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Introduction: The Furan Scaffold as a Privileged
Motif in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a
cornerstone in the architecture of a vast number of biologically active compounds.[1] Its
prevalence in both natural products and synthetic pharmaceuticals stems from its unique
stereoelectronic properties, which allow it to act as a bioisostere for other aromatic systems,
such as the phenyl ring, while offering distinct metabolic and pharmacokinetic profiles.[2] Furan
derivatives have demonstrated a remarkable breadth of pharmacological activities, including
antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[3][4] This versatility makes the
furan scaffold a highly sought-after template for the construction of compound libraries in drug

discovery campaigns.

This technical guide provides a comprehensive overview of the strategies and methodologies
for the creation of diverse libraries of bioactive furan compounds. We will delve into the
foundational synthetic routes for constructing the furan core, followed by robust protocols for its
diversification through late-stage functionalization. The causality behind experimental choices
will be elucidated, and detailed, step-by-step protocols are provided to ensure reproducibility
and success in your research endeavors.
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I. Core Synthesis Strategies: Building the Furan
Ring

The construction of the furan nucleus is the first critical step in generating a compound library.
The choice of synthetic route is often dictated by the desired substitution pattern and the

availability of starting materials. Below, we detail two classical and highly reliable methods for
furan synthesis.

The Paal-Knorr Furan Synthesis: A Robust Approach
from 1,4-Dicarbonyls

The Paal-Knorr synthesis is one of the most widely employed methods for the preparation of
substituted furans, proceeding via the acid-catalyzed cyclization and dehydration of 1,4-
dicarbonyl compounds.[5][6] The versatility of this reaction lies in the accessibility of various
1,4-diones, allowing for the introduction of a wide range of substituents at the 2, 3, 4, and 5-
positions of the furan ring.

Causality of Experimental Choices: The use of an acid catalyst is essential to protonate one of
the carbonyl groups, thereby activating it for nucleophilic attack by the enol form of the other
carbonyl. The choice of acid can influence the reaction rate and yield, with stronger acids
generally leading to faster reactions. However, milder conditions are often preferred to avoid
side reactions, especially with sensitive substrates. The removal of water, often achieved by
azeotropic distillation with a Dean-Stark trap, drives the equilibrium towards the furan product.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction
Materials:

e Hexane-2,5-dione

p-Toluenesulfonic acid monohydrate (p-TsOH)

Toluene

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)
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e Anhydrous magnesium sulfate (MgSQa)
e Round-bottom flask

o Dean-Stark apparatus

e Reflux condenser

e Separatory funnel

e Rotary evaporator

Procedure:

e To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a
reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (100 mL), and p-
toluenesulfonic acid monohydrate (0.95 g, 5 mmol).

o Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the
Dean-Stark trap.

o Continue to reflux for 2-4 hours, or until the theoretical amount of water (1.8 mL) has been
collected.

 Allow the reaction mixture to cool to room temperature.

o Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium
bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

e Wash the organic layer with brine (50 mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.

e The crude product can be purified by distillation to yield 2,5-dimethylfuran as a colorless
liquid.

Table 1: Substrate Scope in Paal-Knorr Furan Synthesis
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1,4-Dicarbonyl Temperature

Acid Catalyst Solvent Yield (%)

Compound (°C)
Hexane-2,5-

) p-TsOH Toluene Reflux 95
dione
1,4-
Diphenylbutane- H2S0a4 Acetic Acid 100 92
1,4-dione

3-Methylhexane-
2,5-dione

HCI Ethanol Reflux 88

Ethyl 2,5-

_ Amberlyst-15 Dioxane 80 90
dioxohexanoate

The Feist-Benary Furan Synthesis: Condensation of a-
Halo Ketones and B-Dicarbonyls

The Feist-Benary synthesis offers an alternative and equally versatile route to substituted
furans through the base-catalyzed condensation of an a-halo ketone with a [3-dicarbonyl
compound.[7][8] This method is particularly useful for accessing furans with ester or ketone
functionalities at the 3-position.

Causality of Experimental Choices: The reaction is initiated by the deprotonation of the acidic
a-proton of the B-dicarbonyl compound by a base, forming a nucleophilic enolate. This enolate
then undergoes an SN2 reaction with the a-halo ketone. An intramolecular aldol-type
condensation followed by dehydration leads to the furan ring. The choice of a mild base, such
as pyridine or triethylamine, is crucial to prevent the hydrolysis of ester groups present in many
B-dicarbonyl substrates.

Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate via Feist-Benary
Synthesis

Materials:

o Ethyl acetoacetate
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Chloroacetone

Pyridine

Ethanol

Diethyl ether

1 M Hydrochloric acid (HCI)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Naz2S0a)

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a 100 mL round-bottom flask, dissolve ethyl acetoacetate (13.0 g, 100 mmol) and

chloroacetone (9.25 g, 100 mmol) in ethanol (50 mL).

Slowly add pyridine (8.7 g, 110 mmol) to the mixture.

Heat the reaction mixture to reflux for 6 hours.

After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract

with diethyl ether (3 x 50 mL).

Combine the organic extracts and wash with 1 M HCI (2 x 30 mL) to remove pyridine,

followed by saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

e The crude product can be purified by vacuum distillation or column chromatography on silica

gel.

Il. Library Diversification: Late-Stage
Functionalization of the Furan Core

The true power of library synthesis lies in the ability to rapidly introduce a wide array of
functional groups onto a common scaffold. Palladium-catalyzed cross-coupling reactions are
indispensable tools for the late-stage functionalization of a pre-formed halofuran core, enabling
the creation of a diverse library of analogs.
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Caption: Workflow for Furan Library Creation.

Suzuki-Miyaura Coupling: Introduction of Aryl and
Hetaryl Moieties

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a
halide (in this case, a halofuran) and an organoboron compound.[9][10] This reaction is highly
valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the
commercial availability of a vast array of boronic acids.
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Causality of Experimental Choices: The catalytic cycle involves the oxidative addition of the
halofuran to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a
base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields
and can be screened to optimize the reaction for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromofuran with Phenylboronic Acid

Materials:

2-Bromofuran

e Phenylboronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]

o Potassium carbonate (K2COs)

e 1,4-Dioxane

o Water

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

e Schlenk tube or similar reaction vessel for inert atmosphere

e Magnetic stir bar

 Silica gel

Procedure:

e To a Schlenk tube, add 2-bromofuran (147 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2
mmol), potassium carbonate (414 mg, 3.0 mmol), and
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tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

o Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
e Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

e Heat the reaction mixture to 80 °C and stir for 12 hours.

o Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

« Filter the mixture through a pad of silica gel, washing with additional ethyl acetate.

o Transfer the filtrate to a separatory funnel and wash with brine (20 mL).

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

The crude product, 2-phenylfuran, can be purified by column chromatography on silica gel.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and
an aryl or vinyl halide, providing a direct route to alkynyl-substituted furans.[8][11][12] This
reaction is typically co-catalyzed by palladium and copper salts.

Causality of Experimental Choices: The palladium catalyst facilitates the oxidative addition of
the halofuran, while the copper co-catalyst is believed to form a copper(l) acetylide
intermediate, which then undergoes transmetalation with the palladium complex. A base,
typically an amine, is required to deprotonate the terminal alkyne and serve as a solvent.

Experimental Protocol: Sonogashira Coupling of 2-lodofuran with Phenylacetylene
Materials:

e 2-lodofuran

e Phenylacetylene

 Bis(triphenylphosphine)palladium(ll) dichloride [PdClz2(PPhs)z]
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o Copper(l) iodide (Cul)

e Triethylamine (EtsN)

o Tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride solution
e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Schlenk tube

Procedure:

To a Schlenk tube, add 2-iodofuran (194 mg, 1.0 mmol), bis(triphenylphosphine)palladium(ll)
dichloride (14 mg, 0.02 mmol), and copper(l) iodide (4 mg, 0.02 mmol).

o Evacuate and backfill the tube with argon three times.

e Add anhydrous THF (5 mL) and triethylamine (2 mL).

e Add phenylacetylene (112 mg, 1.1 mmol) dropwise.

« Stir the reaction mixture at room temperature for 8 hours.

e Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
o Extract the mixture with diethyl ether (3 x 20 mL).

o Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure.

Purify the crude product, 2-(phenylethynyl)furan, by column chromatography on silica gel.

Heck Reaction: Formation of Alkenyl-Substituted Furans
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The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an
alkene.[2][3] This reaction provides a powerful method for the synthesis of alkenyl-substituted
furans.

Causality of Experimental Choices: The mechanism involves oxidative addition of the halofuran
to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon
bond. A subsequent 3-hydride elimination regenerates the double bond and releases the
product. A base is required to regenerate the active Pd(0) catalyst.

Experimental Protocol: Heck Reaction of 2-Bromofuran with Styrene

Materials:

e 2-Bromofuran

e Styrene

o Palladium(ll) acetate [Pd(OAC)z]

e Tri(o-tolyl)phosphine [P(o-tol)s]

e Triethylamine (EtsN)

e Acetonitrile (MeCN)

e Sealed tube

Procedure:

To a sealed tube, add 2-bromofuran (147 mg, 1.0 mmol), palladium(ll) acetate (4.5 mg, 0.02
mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

Add acetonitrile (5 mL) and triethylamine (202 mg, 2.0 mmol).

Add styrene (125 mg, 1.2 mmol).

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
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 After cooling, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short
pad of celite.

» Concentrate the filtrate and purify the residue by column chromatography on silica gel to
yield 2-styrylfuran.

lll. Characterization of Furan Library Members

The structural elucidation of the synthesized furan derivatives is a critical step to confirm their
identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

. NMR Spectroscopy
(H, 5C)

Purified Furdn Compound

| -
L’
Molecular Weight &
Purified Furan Elemental Composition Mass Spectrometry Structure Elucidation
Derivative (HRMS) & Purity Assessment
>

Functional Group

Identification {
| IR Spectroscopy

Data Interpretation

Click to download full resolution via product page
Caption: Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are the most powerful
tools for the structural characterization of furan derivatives.[1][13][14] The chemical shifts and
coupling constants of the protons on the furan ring are highly diagnostic.

Table 2: Typical *H and 3C NMR Chemical Shifts (8, ppm) for the Furan Ring (in CDCI3)
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Position *H Chemical Shift (ppm) 13C Chemical Shift (ppm)
C2-H 74-7.6 142 - 144
C3-H 6.3-6.5 109 - 111
C4-H 6.3-6.5 109 - 111
C5-H 74-7.6 142 - 144

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the
exact molecular weight and elemental composition of the synthesized compounds, confirming
their molecular formula.[15][16][17]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key
functional groups in the furan derivatives, such as carbonyls, hydroxyls, and alkynes.

Example Spectroscopic Data for a Bioactive Furan:
Furfural:

e 1H NMR (CDCls, 300 MHz): & 9.68 (s, 1H, -CHO), 7.70 (d, J = 1.8 Hz, 1H, H-5), 7.25 (d, J =
3.6 Hz, 1H, H-3), 6.60 (dd, J = 3.6, 1.8 Hz, 1H, H-4).

e 13C NMR (CDCls, 75 MHz): 8 177.9 (-CHO), 152.9 (C-2), 148.3 (C-5), 122.1 (C-3), 112.8 (C-
4).

« MS (El): m/z (%) = 96 (M*, 100), 95 (90), 67 (20), 39 (55).[15]

IV. Conclusion

The furan scaffold remains a highly privileged and versatile platform for the design and
synthesis of novel bioactive molecules. The methodologies outlined in this guide, from the
foundational Paal-Knorr and Feist-Benary syntheses to the powerful palladium-catalyzed cross-
coupling reactions for library diversification, provide a robust toolkit for researchers in drug
discovery. By understanding the underlying principles and meticulously following the detailed
protocols, scientists can efficiently generate diverse libraries of furan-containing compounds for
biological screening, accelerating the discovery of new therapeutic agents.

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://www.researchgate.net/figure/Mass-spectrum-of-Furfural-with-Retention-Time-RT-3384_fig3_319420174
https://pmc.ncbi.nlm.nih.gov/articles/PMC9963530/
https://www.florajournal.com/vol2issue4/dec2014/2-3-26.1..pdf
https://www.researchgate.net/figure/Mass-spectrum-of-Furfural-with-Retention-Time-RT-3384_fig3_319420174
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

V. References

¢ Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

e Lu, Y., & Chen, Y. (2021). Unified Approach to Furan Natural Products via Phosphine—
Palladium Catalysis. Angewandte Chemie International Edition, 60(16), 8874-8881.
Retrieved from [Link]

e Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal
of Advanced Biological and Biomedical Research, 12(2), 167-181.

e Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
Retrieved from [Link]

e Hocek, M., & Dvorakova, H. (2003). The Suzuki—Miyaura Cross-Coupling Reactions of 2-, 6-
or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Synthesis, 2003(12),
1835-1845. Retrieved from [Link]

e RSC Publishing. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular
structure and composition elucidation of an industrial humin and its fractions. Retrieved from
[Link]

e Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

e Page, T. F, Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance
Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the
American Chemical Society, 87(23), 5333-5339. Retrieved from [Link]

e ResearchGate. (n.d.). Mass spectrum of Furfural with Retention Time (RT)= 3.384. Retrieved
from [Link]

e Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
Retrieved from [Link]

» Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

e NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism,
Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8043960/
https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-furan.html
https://www.scispace.com/paper/the-suzuki-miyaura-cross-coupling-reactions-of-1814141
https://www.rsc.org/suppdata/c8/gc/c8gc02462a/c8gc02462a1.pdf
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://pubs.acs.org/doi/abs/10.1021/ja00951a011
https://www.researchgate.net/figure/Mass-spectrum-of-Furfural-with-Retention-Time-RT-3384_fig6_331180016
https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-furan.html
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.youtube.com/watch?v=yVq6sj3VHLE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Feist, F. (1902). Studien in der Furan- und Pyrrol-Gruppe. Berichte der deutschen
chemischen Gesellschaft, 35(2), 1537-1544.

Benary, E. (1911). Ueber die Einwirkung von Ammoniak auf Acetessigester-p-chlor-a-brom-
acetophenon. Berichte der deutschen chemischen Gesellschaft, 44(1), 493-496.

Liu, Z., et al. (2019). Analysis of Furan and Its Derivatives in Food Matrices Using Solid
Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods,
8(11), 533. Retrieved from [Link]

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-
Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition,
46(29), 5559-5562. Retrieved from [Link]

Liu, H., et al. (2017). Development of a sensitive and quantitative method for the
identification of two major furan fatty acids in human plasma. Journal of Lipid Research,
58(12), 2444-2453. Retrieved from [Link]

Sokotowska, M., et al. (2021). Enzymatically catalyzed furan-based copolyesters containing
dimerized fatty acid derivative as a building block. Polymers, 13(16), 2769. Retrieved from
[Link]

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling
Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83268-83271. Retrieved
from [Link]

NRO-Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved from
[Link]

Organic Chemistry Portal. Furan synthesis. Retrieved from [Link]

Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC
Advances, 11(12), 6836-6863. Retrieved from [Link]

Li, H., et al. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives.
Frontiers in Chemistry, 8, 584. Retrieved from [Link]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6893479/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2866380/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5710502/
https://www.researchgate.net/figure/a-1-H-NMR-and-b-13-C-NMR-spectra-of-the-furan-based-copolyesters_fig2_353915003
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra16223a
https://www.youtube.com/watch?v=CV8Y9lJnR3U
https://www.organic-chemistry.org/synthesis/heterocycles/furans.shtm
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7325983/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Querini, C. A,, et al. (2015). Synthesis of furan derivatives via cascade-type reactions
catalyzed by solid acids. Catalysis Today, 254, 63-70. Retrieved from [Link]

e Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Retrieved from [Link]

e Vanitha, V., et al. (2014). GC-MS analysis of bioactive compounds in methanolic extract of
Holigarna grahamii (wight) Kurz. International Journal of Herbal Medicine, 2(4), 35-39.
Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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